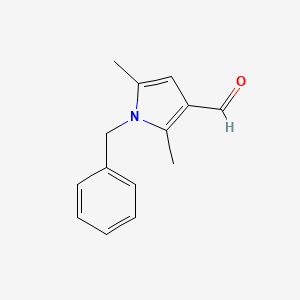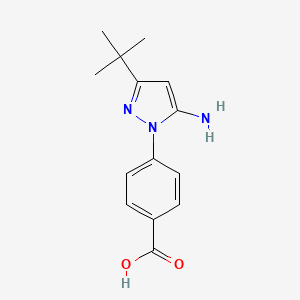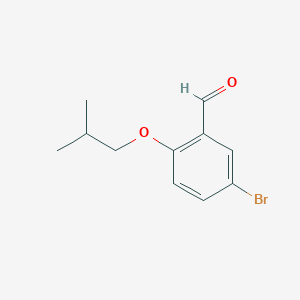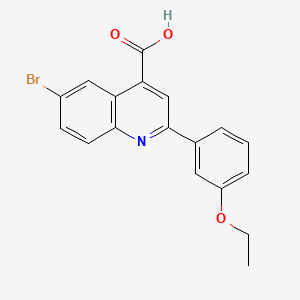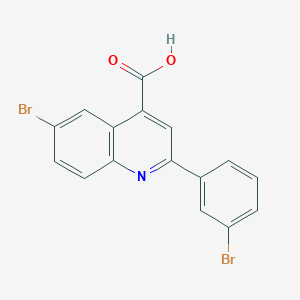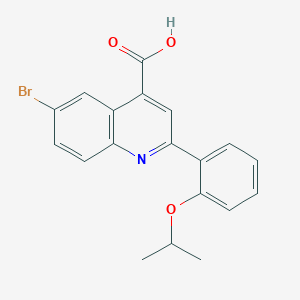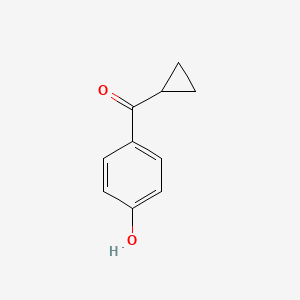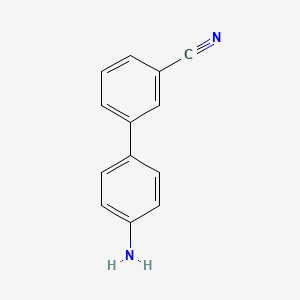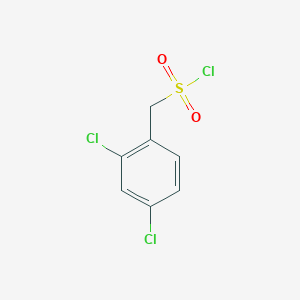
5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid involves several key steps, including the reduction of acetoxymethyl derivatives leading to bis(hydroxymethyl)furans, and the subsequent reaction with nucleophiles to form bis(phosphonomethyl)furans (Pevzner, 2002). Additionally, halomethyl derivatives undergo bromination and are transformed into valuable organophosphorus derivatives through reactions with secondary amines and sodium butanethiolate (Pevzner, 2003).
Molecular Structure Analysis
The molecular structure of 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid and its derivatives is characterized by the presence of a tert-butyl group which significantly affects the compound's reactivity and properties. NMR spectroscopy studies reveal the downfield shift of substituent signals adjacent to the tert-butyl group, indicating the steric influence of the bulky group on the molecular structure (Pevzner, 2002).
Chemical Reactions and Properties
The chemical reactivity of derivatives shows a varied response to different nucleophilic agents, demonstrating the compound's versatile chemical behavior. Notably, the presence of a tert-butyl group alongside halomethyl or phosphonomethyl groups allows for a wide range of substitution reactions that yield numerous organophosphorus derivatives (Pevzner, 2003).
Physical Properties Analysis
The physical properties of 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid derivatives are influenced by the compound's molecular structure. The bulky tert-butyl group and the presence of hydroxymethyl and phosphonomethyl groups contribute to the compound's solubility, melting point, and boiling point, though specific data on these physical properties require further experimental determination.
Chemical Properties Analysis
The compound exhibits a broad range of chemical properties, including reactivity towards nucleophilic substitution and the ability to undergo phosphorylation and halogenation reactions. These properties are essential for the synthesis of various organophosphorus compounds and for further functionalization of the furan ring (Pevzner, 2003).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound could potentially be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Chemical Properties and Potential Applications
- Scientific Field : Material Science
- Application Summary : The compound, with CAS Number: 462068-43-5, has potential applications in various scientific fields due to its chemical properties .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these potential applications were not specified in the source .
-
Proteomics Research
- Scientific Field : Biochemistry
- Application Summary : The compound is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these potential applications were not specified in the source .
-
Synthesis of 5-Ethoxymethylfurfural
- Scientific Field : Green Chemistry
- Application Summary : The compound could potentially be used in the synthesis of 5-ethoxymethylfurfural (EMF) from biomass-derived 5-hydroxymethylfurfural (HMF) over a sulfonated organic polymer catalyst . EMF has been identified as a potential next-generation biodiesel candidate to improve and replace current petroleum-based fuels .
- Methods of Application : The etherification of HMF to EMF was carried out under solvent-free conditions . The catalyst used was a functionalized porous organic polymer bearing sulfonic acid groups .
- Results or Outcomes : The catalyst exhibited efficient catalytic activity with 99.8% HMF conversion and 87.5% EMF yield within 30 min at 110 °C . The used catalyst was readily recovered by filtration and remained active in recycle runs .
-
Proteomics Research
- Scientific Field : Biochemistry
- Application Summary : The compound is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of these potential applications were not specified in the source .
-
Synthesis of 5-Ethoxymethylfurfural
- Scientific Field : Green Chemistry
- Application Summary : The compound could potentially be used in the synthesis of 5-ethoxymethylfurfural (EMF) from biomass-derived 5-hydroxymethylfurfural (HMF) over a sulfonated organic polymer catalyst . EMF has been identified as a potential next-generation biodiesel candidate to improve and replace current petroleum-based fuels .
- Methods of Application : The etherification of HMF to EMF was carried out under solvent-free conditions . The catalyst used was a functionalized porous organic polymer bearing sulfonic acid groups .
- Results or Outcomes : The catalyst exhibited efficient catalytic activity with 99.8% HMF conversion and 87.5% EMF yield within 30 min at 110 °C . The used catalyst was readily recovered by filtration and remained active in recycle runs .
Eigenschaften
IUPAC Name |
5-tert-butyl-4-(hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-8(10(13)14)7(5-12)9(15-6)11(2,3)4/h12H,5H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSKGVGFTCCVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C(C)(C)C)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345084 | |
| Record name | 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |
CAS RN |
462068-43-5 | |
| Record name | 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)
